molecular formula C16H22N2O B4892824 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole

Cat. No. B4892824
M. Wt: 258.36 g/mol
InChI Key: HMISJGAQUBRNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole, commonly known as S-Ethylisothiourea (S-EITU), is a chemical compound with potential applications in scientific research. It is a derivative of isothiourea, a class of compounds known to have various biological activities. S-EITU has been studied for its potential as a selective inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the regulation of cardiovascular, immune, and nervous systems. In

Scientific Research Applications

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been studied for its potential as a selective inhibitor of NOS, an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is a signaling molecule that plays a crucial role in the regulation of various physiological processes such as vasodilation, neurotransmission, and immune response. However, overproduction of NO can lead to oxidative stress and inflammation, which are implicated in several diseases such as cardiovascular disease, neurodegenerative disorders, and cancer.
1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been shown to selectively inhibit the inducible NOS (iNOS) isoform, which is upregulated in response to inflammation and oxidative stress. By inhibiting iNOS, 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can potentially reduce the production of NO and its downstream effects. 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been studied in various in vitro and in vivo models of inflammation, neurodegeneration, and cancer. It has shown promising results in reducing oxidative stress, inflammation, and cell proliferation in these models.

Mechanism of Action

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole inhibits NOS by binding to the heme group of the enzyme and preventing the conversion of L-arginine to NO. The selectivity of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole for iNOS is attributed to the unique structure of the enzyme's active site, which allows for specific interactions with 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole. The mechanism of action of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been studied using various biochemical and biophysical techniques such as X-ray crystallography, spectroscopy, and molecular modeling.
Biochemical and Physiological Effects:
1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been shown to have various biochemical and physiological effects in different models. In vitro studies have shown that 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can reduce the production of NO, reactive oxygen species (ROS), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can reduce oxidative stress, inflammation, and cell proliferation in models of neurodegeneration, cancer, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has several advantages for lab experiments. It is a selective and potent inhibitor of iNOS, which makes it a valuable tool for studying the role of NO in various physiological processes. It has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Its selectivity for iNOS may limit its use in studying other NOS isoforms. Additionally, the synthesis of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole requires some specialized equipment and expertise, which may limit its availability.

Future Directions

There are several future directions for the study of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole. One direction is to further elucidate its mechanism of action and selectivity for iNOS. This can be done using advanced biophysical techniques such as cryo-electron microscopy and NMR spectroscopy. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole in different animal models and in humans. This can provide valuable information on its safety and efficacy as a potential therapeutic agent. Additionally, 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can be used in combination with other drugs or compounds to study their synergistic effects. Finally, 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can be modified or optimized to improve its selectivity, potency, and bioavailability.

Synthesis Methods

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can be synthesized by reacting 4-ethylphenol with 1-bromo-5-pentyl imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with thiosemicarbazide to form 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole. The synthesis of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been described in several research papers and is considered to be a straightforward process.

properties

IUPAC Name

1-[5-(4-ethylphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-15-6-8-16(9-7-15)19-13-5-3-4-11-18-12-10-17-14-18/h6-10,12,14H,2-5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMISJGAQUBRNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[5-(4-Ethylphenoxy)pentyl]imidazole

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